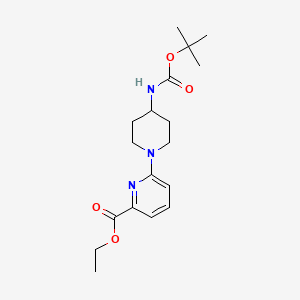

Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate

Description

Properties

CAS No. |

252578-50-0 |

|---|---|

Molecular Formula |

C18H27N3O4 |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

ethyl 6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyridine-2-carboxylate |

InChI |

InChI=1S/C18H27N3O4/c1-5-24-16(22)14-7-6-8-15(20-14)21-11-9-13(10-12-21)19-17(23)25-18(2,3)4/h6-8,13H,5,9-12H2,1-4H3,(H,19,23) |

InChI Key |

RNWFVAMFEKMVFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)N2CCC(CC2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is first synthesized and protected with a tert-butoxycarbonyl (Boc) group.

Coupling with Picolinic Acid: The protected piperidine is then coupled with picolinic acid or its derivatives under suitable reaction conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Esterification: The final step involves esterification to form the ethyl ester of the compound.

Industrial Production Methods

the general principles of organic synthesis, such as batch processing and the use of automated synthesizers, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acids or bases.

Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Hydrolysis: Produces the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate is a chemical compound featuring a piperidine ring substituted with a tert-butoxycarbonyl group and linked to a picolinate moiety. It has a molecular weight of approximately 349.425 g/mol. The tert-butoxycarbonyl group acts as a protective group for amines, which is important in synthetic organic chemistry for controlling reactivity and selectivity during reactions.

Synthesis

The synthesis of this compound generally involves several steps, but the detailed synthetic route may vary based on specific laboratory techniques and desired yields.

Potential Applications

this compound has potential applications in medicinal chemistry because its structural features may confer biological activity. It may be utilized as an intermediate in the synthesis of more complex pharmaceutical agents or as a building block in drug discovery programs targeting neurological or metabolic pathways.

Structural Similarities

Several compounds share structural similarities with this compound:

- Ethyl 6-tert-butoxycarbonylaminopyridine-2-carboxylate lacks piperidine and has a simpler structure.

- N-Boc-piperidine only contains piperidine and no picolinate.

- Picolinic acid derivatives vary but contain a picolinate structure with diverse biological activities.

The combination of a piperidine ring and a picolinate moiety makes this compound unique, potentially enhancing its pharmacological properties compared to simpler derivatives.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate is not well-characterized, as it is primarily used as an intermediate in synthesis rather than a final active compound. its derivatives may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

(a) Ethyl 4-((3-((tert-Butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylate (Compound 10, Fig. 3 )

- Core Structure : Pyrimidine ring (vs. picolinate’s pyridine).

- Functional Groups : Chlorine at position 2, Boc-protected aniline at position 4.

- Synthesis : Derived from ethyl 2,4-dichloropyrimidine-5-carboxylate via Boc-amine substitution and subsequent reduction/oxidation steps.

(b) Ethyl 6-((tert-Butoxycarbonyl)amino)picolinate (LEAPChem Product )

- Core Structure : Picolinate ester identical to the target compound.

- Functional Groups: Boc-protected amino group directly at the 6-position (lacking the piperidine moiety).

- Applications : Simpler structure likely serves as a precursor for more complex derivatives. Reduced steric hindrance may improve solubility but limit target specificity.

Piperidine-Containing Analogues

(a) tert-Butyl 4-(3-((1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl)-4-oxothiazolidin-2-yl)piperidine-1-carboxylate (Compound 5 )

- Core Structure: Piperidine fused with a thiazolidinone ring.

- Functional Groups: Boc-protected piperidine, tetrahydropyridine, and thiazolidinone.

- Synthesis : Utilizes T3P®-mediated coupling of picolyl amine, Boc-piperidine carbaldehyde, and thioglycolic acid.

- Key Difference: The thiazolidinone moiety introduces sulfur-based reactivity and conformational constraints absent in the target compound.

Picolinate Esters with Heterocyclic Modifications

(a) Ethyl 6-((6-Methoxy-2-methyl-1H-indol-3-yl)thio)picolinate (Compound 88 )

- Core Structure : Picolinate ester with indole-thioether substituent.

- Functional Groups : Methoxy and methyl groups on indole, sulfur bridge.

- Synthesis : Prepared via condensation of ethyl 6-((2-oxopropyl)thio)picolinate with hydrazine derivatives (36% yield).

- Applications : Demonstrated activity as autotaxin inhibitors, highlighting the role of sulfur and indole groups in enzyme interaction.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Efficiency: The target compound’s synthesis involves multi-step functionalization (Boc protection, piperidine coupling), contrasting with simpler analogues like Ethyl 6-((tert-Boc-amino)picolinate .

- Biological Relevance : Piperidine-containing derivatives (e.g., Compound 5 ) often exhibit enhanced binding to enzymes due to conformational rigidity, whereas sulfur-containing analogues (e.g., Compound 88 ) leverage electrophilic reactivity for inhibition.

- Thermodynamic Stability : Boc protection in the target compound mitigates undesired side reactions during synthesis, a feature shared with other Boc-protected intermediates .

Biological Activity

Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate is a synthetic compound notable for its potential biological activity, particularly in medicinal chemistry. With a molecular formula of C₁₈H₂₇N₃O₄ and a molecular weight of approximately 349.4 g/mol, this compound features a piperidine ring and a picolinate moiety, which may enhance its pharmacological properties. This article explores its biological activities, synthesis, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions where the tert-butoxycarbonyl (Boc) group serves as a protective group for amines. This is crucial for controlling reactivity during the synthesis process. The compound can be synthesized through the following general steps:

- Formation of the Picolinate Moiety : The picolinate structure is formed through the reaction of ethyl esters with appropriate amines.

- Introduction of the Piperidine Ring : A piperidine derivative is introduced via nucleophilic substitution.

- Boc Protection : The amine functionalities are protected using the Boc group to facilitate further reactions without unwanted side reactions.

Pharmacological Properties

This compound has shown promise in various biological assays, particularly in the context of neurological and metabolic pathways. Its structural features suggest potential activity against several targets:

- Neurotransmitter Modulation : The piperidine structure is known to interact with neurotransmitter systems, which may influence mood and cognitive functions.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against Gram-positive bacteria, indicating that this compound may possess similar activities.

Case Studies and Research Findings

Several studies have investigated compounds related to this compound, yielding insights into its biological activity:

- Antibacterial Activity : Research has shown that structurally similar piperidine derivatives exhibit selective antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis . While specific data on this compound is limited, it is hypothesized that it may share similar mechanisms.

- Neuropharmacological Effects : In studies evaluating piperidine derivatives, compounds have been noted for their ability to modulate dopamine and serotonin receptors, which are crucial for treating depression and anxiety disorders .

- Toxicology Studies : Preliminary toxicity assessments indicate that derivatives containing the Boc group often exhibit favorable safety profiles in preclinical models .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₈H₂₇N₃O₄ | Piperidine ring; potential neuroactive properties |

| Ethyl 6-tert-butoxycarbonylaminopyridine-2-carboxylate | C₁₈H₂₃N₃O₄ | Lacks piperidine; simpler structure |

| N-Boc-piperidine | C₁₁H₁₅N | Only contains piperidine; no picolinate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.